molecular formula C16H20N4O B11982974 3-Isopropyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303107-94-0

3-Isopropyl-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11982974
CAS No.: 303107-94-0
M. Wt: 284.36 g/mol
InChI Key: ZAXKRNJHCSQEAH-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with p-tolualdehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.

    N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide: A structurally related compound with similar properties.

Uniqueness

3-Isopropyl-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

303107-94-0

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O/c1-10(2)14-9-15(19-18-14)16(21)20-17-12(4)13-7-5-11(3)6-8-13/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-12+

InChI Key

ZAXKRNJHCSQEAH-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C(C)C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.